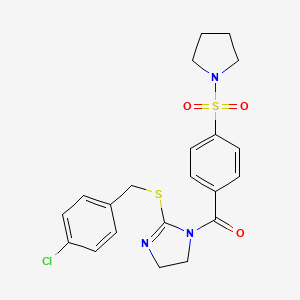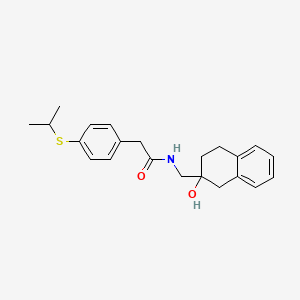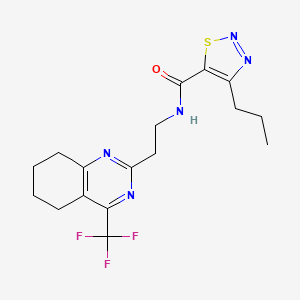
1-(4-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-cyclohexylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-cyclohexylurea is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzhydrylpiperazine moiety, a thiazole ring, and a cyclohexylurea group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-cyclohexylurea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Benzhydrylpiperazine: The synthesis begins with the preparation of benzhydrylpiperazine through the reaction of benzhydryl chloride with piperazine in the presence of a base such as sodium hydroxide.
Thiazole Ring Formation: The benzhydrylpiperazine is then reacted with a thiazole derivative, such as 2-bromoacetylthiazole, under basic conditions to form the intermediate 4-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)thiazole.
Cyclohexylurea Formation: Finally, the intermediate is reacted with cyclohexyl isocyanate to yield the target compound, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
化学反応の分析
Types of Reactions
1-(4-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-cyclohexylurea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the thiazole or piperazine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in a wide range of functionalized products.
科学的研究の応用
1-(4-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-cyclohexylurea has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features. It may exhibit activity against various biological targets, making it a candidate for drug development.
Biological Studies: Researchers study the compound’s interactions with biological systems to understand its mechanism of action and potential therapeutic effects.
Chemical Biology: The compound is used as a tool to probe biological pathways and molecular targets, providing insights into cellular processes and disease mechanisms.
Industrial Applications: The compound’s chemical reactivity makes it useful in the synthesis of other complex molecules, which can be applied in various industrial processes.
作用機序
The mechanism of action of 1-(4-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-cyclohexylurea involves its interaction with specific molecular targets and pathways. The benzhydrylpiperazine moiety may interact with neurotransmitter receptors or enzymes, while the thiazole ring can participate in binding to metal ions or other biomolecules. The cyclohexylurea group may enhance the compound’s stability and bioavailability. Together, these interactions contribute to the compound’s overall biological activity.
類似化合物との比較
1-(4-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-cyclohexylurea can be compared with other similar compounds, such as:
1-(4-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-phenylurea: This compound has a phenyl group instead of a cyclohexyl group, which may affect its chemical reactivity and biological activity.
1-(4-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-methylurea: The presence of a methyl group instead of a cyclohexyl group can influence the compound’s solubility and interaction with biological targets.
1-(4-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-ethylurea: An ethyl group in place of the cyclohexyl group may alter the compound’s pharmacokinetic properties and overall efficacy.
The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties.
特性
IUPAC Name |
1-[4-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-3-cyclohexylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35N5O2S/c35-26(20-25-21-37-29(31-25)32-28(36)30-24-14-8-3-9-15-24)33-16-18-34(19-17-33)27(22-10-4-1-5-11-22)23-12-6-2-7-13-23/h1-2,4-7,10-13,21,24,27H,3,8-9,14-20H2,(H2,30,31,32,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIWBSOHHXXWRQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=NC(=CS2)CC(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(2Z)-4-(4-methylphenyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol](/img/structure/B2591626.png)

![5-chloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2591630.png)
![3-Amino-2-(4-fluorophenyl)pyrido[1,2-a][1,3]benzimidazole-4-carbonitrile](/img/structure/B2591632.png)




![1-(4-fluorophenyl)-N-(2-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2591641.png)
![1-[4-[(2,5-Difluorophenyl)methyl]-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2591644.png)
![2-phenyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2591645.png)



